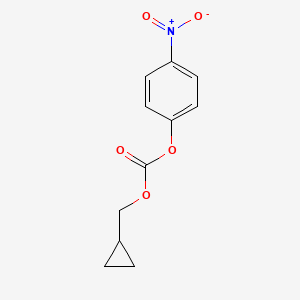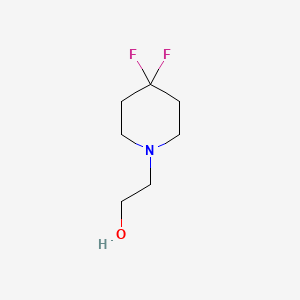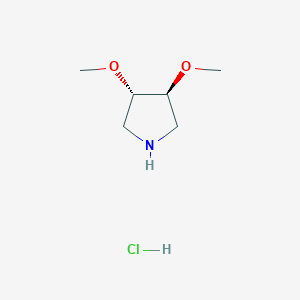
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone
Overview
Description
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone, also known as 4-bromo-2-methyl-phenyl-pyrrolidin-1-yl-methanone, is an organobromine compound that has been used in various scientific research applications. This compound has a wide range of applications, from medicinal chemistry to materials science, due to its unique properties.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : (Huang et al., 2021) detailed the synthesis of (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone and similar compounds, highlighting their confirmation through FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses, while density functional theory (DFT) was applied for further molecular structure calculations.
Chemical Properties and Molecular Dynamics
- Electrostatic Potential and Molecular Orbitals : The same study by (Huang et al., 2021) also investigated the molecular electrostatic potential and frontier molecular orbitals of the compound. These aspects were crucial in revealing some of its physicochemical properties.
Applications in Biochemistry and Pharmacology
Antiestrogenic Activity : A study by (Jones et al., 1979) synthesized a related compound and demonstrated its potent antiestrogenic activity through both oral and subcutaneous administration in rats and mice. This research indicated the potential for such compounds in hormonal treatments or cancer research.
Inhibition of Butyrylcholinesterase : Research by (Jiang et al., 2019) on similar compounds showed improved butyrylcholinesterase inhibitory activity and selectivity. This property is significant for Alzheimer's disease research, as BChE inhibitors can potentially slow down disease progression.
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies like those by (Swamy et al., 2013) and others have focused on the crystal structure analysis of related compounds, providing insights into their molecular geometry and interactions. This information is essential for understanding how these compounds might interact with biological targets.
Synthesis Techniques and Novel Compounds
- Novel Synthesis Methods : Research efforts such as those by (Suhana and Rajeswari, 2017) have developed new synthesis routes for related compounds. These methods can lead to the generation of biologically active compounds for further research.
Antimicrobial Activities
- Antimicrobial Potential : A study by (Kumar et al., 2012) synthesized derivatives and screened them for antimicrobial activity. The results showed that some compounds exhibited good activity, highlighting their potential in developing new antimicrobial agents.
properties
IUPAC Name |
(4-bromo-2-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-8-10(13)4-5-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEUKUKQZUDQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

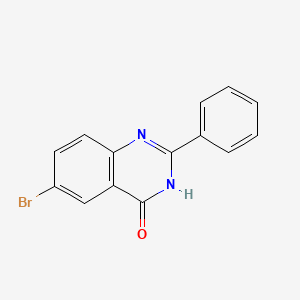
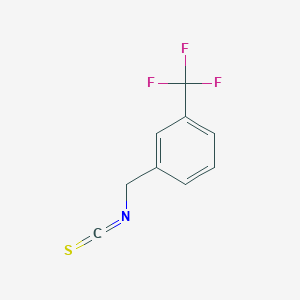
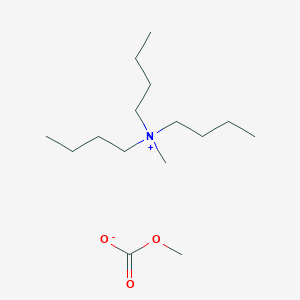
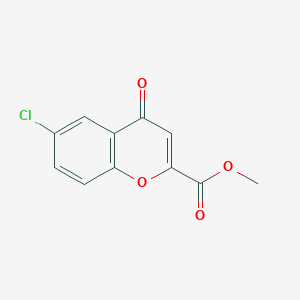
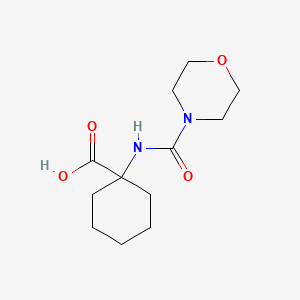


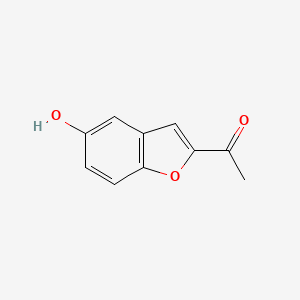
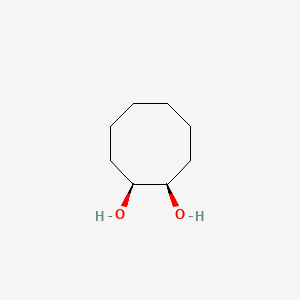
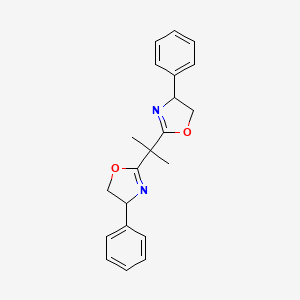
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)
